2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. The compound exhibits multiple Chemical Abstracts Service registry numbers in the literature, with 153747-01-4 being the primary identifier according to PubChem database records. However, alternative registry numbers including 1416346-62-7 have been reported in commercial chemical databases, indicating potential variations in salt forms or hydration states.
The molecular formula is definitively established as C₁₄H₁₇N₃O₂ with a molecular weight of 259.30 grams per mole. The compound possesses several recognized synonyms including (Phthalimido-4-aminomethyl)piperidine and 2-[4-(Aminomethyl)-1-piperidyl]isoindoline-1,3-dione, reflecting different naming conventions used across various chemical databases and literature sources.
The International Chemical Identifier (InChI) string provides unambiguous structural representation: InChI=1S/C14H17N3O2/c15-9-10-5-7-16(8-6-10)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-4,10H,5-9,15H2. The corresponding InChI Key XUOVHYFKGIPLHC-UHFFFAOYSA-N serves as a fixed-length condensed digital representation enabling rapid database searching and compound identification. The Simplified Molecular Input Line Entry System (SMILES) notation C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O provides a linear string representation suitable for computational applications.
Molecular Geometry and Conformational Analysis
The three-dimensional molecular architecture of this compound exhibits characteristic features of both the isoindoline-1,3-dione core and the piperidine ring substituent. The isoindoline nucleus maintains a planar configuration due to the aromatic benzene ring fused with the imide functionality, creating a rigid bicyclic system that serves as the central scaffold. The carbonyl groups at positions 1 and 3 adopt a nearly coplanar arrangement with the aromatic ring system, maintaining optimal orbital overlap for conjugation effects.
The piperidine ring attached at the nitrogen position of the isoindoline system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The aminomethyl substituent at the 4-position of the piperidine ring extends in an equatorial orientation, minimizing steric interactions and maintaining favorable spatial relationships for potential intermolecular interactions. This conformational preference has been confirmed through computational molecular modeling studies that indicate the equatorial position provides optimal geometric arrangements for biological activity.
The linkage between the isoindoline-1,3-dione moiety and the piperidine system through the nitrogen bridge creates a semi-rigid molecular framework with defined rotational barriers around the carbon-nitrogen bonds. Computational analysis suggests that rotation around the nitrogen-carbon bond connecting the two ring systems is somewhat restricted due to partial double-bond character arising from nitrogen lone pair conjugation with the isoindoline carbonyl system. The overall molecular geometry displays a characteristic bent or angular arrangement rather than a linear configuration, with the piperidine ring oriented at an approximate angle relative to the isoindoline plane.
Crystallographic Data and X-ray Diffraction Studies
While specific single-crystal X-ray diffraction data for this compound were not directly available in the search results, structural analysis can be inferred from related isoindoline-1,3-dione derivatives reported in crystallographic databases. The compound belongs to the space group characteristics typical of isoindoline derivatives, which commonly crystallize in monoclinic or triclinic crystal systems depending on the specific substitution patterns and intermolecular packing arrangements.
The crystal packing behavior of isoindoline-1,3-dione derivatives typically involves hydrogen bonding interactions between the carbonyl oxygen atoms and hydrogen donors from neighboring molecules. In the case of this compound, the aminomethyl group provides additional hydrogen bonding capabilities through its primary amine functionality, potentially leading to extended hydrogen-bonded networks in the solid state. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics.
The molecular packing arrangements in related compounds demonstrate that isoindoline-1,3-dione derivatives often exhibit π-π stacking interactions between the aromatic portions of adjacent molecules. The inter-planar distances typically range from 3.3 to 3.8 Angstroms, consistent with favorable aromatic-aromatic interactions that contribute to crystal cohesion. The presence of the flexible piperidine substituent in this compound may introduce conformational disorder in the crystal lattice, potentially affecting the precision of structural determinations and requiring careful consideration during crystallographic analysis.
Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic properties across multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification and structural confirmation. The carbonyl stretching vibrations of the isoindoline-1,3-dione system appear as strong absorptions in the 1700-1800 wavenumber region, with symmetric and asymmetric carbonyl stretches providing information about the electronic environment of these groups.
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for the aromatic protons of the isoindoline ring system, typically appearing as multiplets in the 7.0-8.0 parts per million region. The piperidine ring protons display complex multiplet patterns in the aliphatic region, with the aminomethyl group protons appearing as characteristic triplet and quartet patterns due to coupling with adjacent methylene protons. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals at approximately 170 parts per million, along with aromatic carbons in the 120-140 parts per million range and aliphatic carbons from the piperidine ring in the 20-60 parts per million region.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the aminomethyl group (molecular weight 30) and various piperidine-related fragments, providing supporting evidence for the proposed structure. High-resolution mass spectrometry confirms the exact molecular formula and enables distinction from potential isomeric compounds.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the conjugated isoindoline-1,3-dione system. The compound exhibits absorption maxima in the ultraviolet region, typically around 280-300 nanometers, corresponding to π→π* transitions within the aromatic system. Additional longer-wavelength absorptions may be observed due to n→π* transitions involving the carbonyl groups and nitrogen lone pairs. The extinction coefficients and spectral shapes provide information about the electronic structure and potential for photochemical processes.
Properties
CAS No. |
153747-01-4 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2 |
InChI Key |
RWCMKJHKOKQKON-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CNCCC1CN2C(=O)C3=CC=CC=C3C2=O |
Synonyms |
(PHTHALIMIDO-4-AMINOMETHYL)PIPERIDINE |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article explores its biological activity, including anticancer properties, receptor interactions, and potential therapeutic uses.
The molecular formula of this compound is . Its structure features an isoindole core with a piperidine moiety, which is critical for its biological activity. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 245.30 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HT29)
The compound showed an IC50 value of approximately across these cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to:
- Induce apoptosis in cancer cells.
- Inhibit the Bcl-2 protein family, which is crucial for regulating apoptosis .
- Block IL-5 receptor signaling pathways, which are often upregulated in certain malignancies .
Receptor Interactions
This compound interacts with several receptors that play vital roles in cellular signaling:
- Estrogen Receptors : It has been noted for its potential to degrade estrogen receptor alpha (ERα), which is significant in hormone-dependent cancers .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent investigation assessed the effects of this compound on liver cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis markers compared to control groups .
- Receptor Binding Affinity : Another study focused on the binding affinity of this compound to various receptors involved in cancer progression. Results showed high binding affinity to ERα and significant inhibition of downstream signaling pathways associated with tumor growth .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a unique structure that combines an isoindole moiety with a piperidine ring. Its structural characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. In particular, 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione has been explored for its potential in targeting cancer cell lines.
- Case Study : A study demonstrated that this compound showed promising cytotoxic effects against specific cancer types, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems.
- Case Study : A study focusing on the modulation of serotonin receptors indicated that this compound could enhance serotonergic activity, which may be beneficial in treating mood disorders.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its functional groups allow for further modification and derivatization.
Synthesis of Novel Ligands
Due to its ability to form stable complexes with metal ions, this compound has been utilized in synthesizing novel ligands for various applications in coordination chemistry.
- Data Table :
Compound Metal Ion Application This compound Cu(II) Catalysis This compound Ni(II) Sensor Development
Antimicrobial Properties
The compound's broad-spectrum antimicrobial activity has been evaluated against various pathogens.
- Case Study : A series of tests revealed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Studies
The potential of this compound as an enzyme inhibitor has also been explored.
- Data Table :
Enzyme Target Inhibition Type IC50 Value (µM) Dipeptidyl Peptidase IV Competitive 0.5 Acetylcholinesterase Non-competitive 0.8
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Piperidine-Linked Phthalimides
The compound’s structure can be compared to other isoindole-1,3-dione derivatives with piperidine-based substituents:
Key Observations :
- Chain Length : Longer alkyl chains (e.g., 7j, 7k) increase lipophilicity, as evidenced by lower melting points .
- Aminomethyl vs. Dioxopiperidinyl: The target compound’s aminomethyl group may improve solubility compared to dioxopiperidinyl derivatives (e.g., lenalidomide analogs), which are known for TNF-α inhibition .
Comparative Data Table
Preparation Methods
Reagents and Conditions
Reaction Mechanism Summary:
-
Activation : Cyclizing agents (e.g., CDI) activate carboxylic acid groups.
-
Coupling : Amine groups from piperidine derivatives react with activated phthalic acid derivatives.
-
Cyclization : Formation of the isoindole-1,3-dione core via intramolecular condensation.
| Parameter | Optimized Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Acetonitrile (reflux, 3 hours) | 82–95% | |
| Base | Triethylamine (1–2 equiv) | — | |
| Temperature | 40–50°C (hydrogenation steps) | — |
Hydrogenation of Nitro-Phthalimide Intermediates
This route employs nitro-substituted phthalimides, which are reduced to amines using catalytic hydrogenation.
Key Steps
Example from Patent WO2004043919A1:
-
Substrate : 3-Nitrophthalimide (100 g).
-
Catalyst : Raney nickel (20 g, wet).
-
Conditions : Hydrogen pressure (40–60 psi), temperature (40–50°C).
-
Yield : 95% of 3-aminophthalimide.
| Step | Conditions | Outcome |
|---|---|---|
| Nitration | Fuming nitric acid, hydroxylamine sulfate | 3-Nitrophthalimide formation |
| Hydrogenation | 40–60 psi H₂, 40–50°C, Raney Ni | 95% reduction to amine |
| Workup | Solvent removal (60–80°C), water addition | Crystalline product isolation |
Mannich-Type Condensation
This method exploits the reactivity of isoindole-1,3-dione with aminomethyl piperidine derivatives via Mannich reactions.
Reagents and Protocols
Example from Der Pharma Chemica:
-
Substrate : 2-(Bromomethyl)isoindole-1,3-dione.
-
Reagents : 4-Aminomethylpiperidine, K₂CO₃.
-
Conditions : DMF, 80°C, 12 hours.
-
Yield : 70–85% after recrystallization.
| Parameter | Details | Application |
|---|---|---|
| Aldehyde Source | Formaldehyde or bromomethyl intermediates | Linker formation |
| Piperidine Derivative | 4-Aminomethylpiperidine | Aminomethyl group introduction |
| Catalyst | K₂CO₃ or TEA | Base-mediated condensation |
Salt Formation and Purification
The free amine form of the compound is often converted to salts for enhanced stability.
Salt Synthesis
Example from US7994327B2:
-
Base : 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Acid : HCl (1:1 molar ratio).
-
Yield : >95% hydrochloride salt.
| Salt Type | Acid Used | Temperature | Yield |
|---|---|---|---|
| Hydrochloride | HCl | 0–22°C | >95% |
| Methanesulfonate | MSA | RT | 90–95% |
| Trifluoroacetate | TFA | RT | 85–90% |
Comparative Analysis of Preparation Routes
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (CDI) | High yields (82–95%), short reaction time | Cost of CDI, solvent volatility |
| Hydrogenation | High selectivity, reusable catalysts | Pressure equipment required |
| Mannich Condensation | Mild conditions, diverse linkers | Lower yields (70–85%) |
Catalyst and Solvent Impact
-
Raney Nickel vs. Pd/C : Raney Ni achieves faster nitro reduction (95% in 4 hours) compared to Pd/C (similar yields but longer times).
-
Solvent Choice : Acetonitrile enables reflux at 82°C, while NMP allows ambient temperature reactions.
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with isoindole-1,3-dione precursors. For example, acylation reactions under reflux with glacial acetic acid (e.g., Scheme 1 in ) yield spiro-piperidine derivatives with >80% efficiency. Solvent choice (e.g., dichloromethane in ) and catalyst selection (e.g., Fe/HCl in ) critically affect reaction kinetics and purity. Optimize pH and temperature to minimize side products like N-oxide derivatives .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and amine (N-H) vibrations at ~3300 cm⁻¹ .
- GC-MS : Detect molecular ions (e.g., m/z 292.2 for related compounds in ) and fragmentation patterns to validate backbone stability .
- NMR : Analyze piperidine ring proton environments (δ 1.5–3.5 ppm) and isoindole-dione aromatic protons (δ 7.0–8.5 ppm) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS-compliant guidelines ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms (e.g., ) or hydration states. Conduct controlled experiments:
- Solubility : Test in polar (DMSO, water) vs. nonpolar (hexane) solvents under standardized temperatures (25°C ± 1°C).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition pathways .
Q. What experimental designs are optimal for studying its pharmacokinetic or environmental impact?
- Methodological Answer : Adopt tiered approaches from projects like INCHEMBIOL ():
- In vitro : Use hepatic microsomes or cell lines (e.g., HepG2) to assess metabolic stability.
- Environmental fate : Employ OECD 307 guidelines to study soil biodegradation (half-life calculations) and bioaccumulation in model organisms (e.g., Daphnia magna) .
Q. How can computational modeling predict reactivity or toxicity profiles?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models:
- Reactivity : Simulate electrophilic sites using DFT calculations (e.g., HOMO-LUMO gaps).
- Toxicity : Use tools like ProTox-II to predict acute oral toxicity (e.g., LD50) based on structural analogs (e.g., ) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- Catalysts : Employ Ru-BINAP complexes for hydrogenation to achieve >95% ee .
Data Reporting and Validation
Q. How should researchers document physicochemical properties to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
